molecular formula C20H23N3O4S B2426655 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide CAS No. 478040-55-0

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2426655
CAS No.: 478040-55-0
M. Wt: 401.48
InChI Key: PHZXNGVEHGNHOK-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazinan ring, a furylmethyl group, and an indole moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-20(22-14-16-4-3-9-27-16)19(23-7-10-28(25,26)11-8-23)12-15-13-21-18-6-2-1-5-17(15)18/h1-6,9,13,19,21H,7-8,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZXNGVEHGNHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazinan ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinan derivatives, furylmethyl compounds, and indole-based molecules. Examples include:

  • Thiazinan-4-one derivatives
  • N-(2-furylmethyl)acetamide
  • 3-(1H-indol-3-yl)propanoic acid

Uniqueness

What sets 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide apart is its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

Molecular Formula

  • C : 19
  • H : 20
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • Approximately 336.41 g/mol

Structural Features

The compound features a thiazine ring, an indole moiety, and a furan group, which are known to contribute to various biological activities. The presence of multiple functional groups enhances its potential for interacting with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have indicated that the compound exhibits an IC50 value in the low micromolar range against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
HepG24.37 ± 0.7
A5498.03 ± 0.5

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest, similar to other compounds with thiadiazole structures .

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA synthesis : Similar to other anticancer agents, it may interfere with the replication of DNA in cancer cells.
  • Apoptosis induction : The compound appears to trigger programmed cell death pathways in sensitive cancer cell lines.
  • Molecular docking studies : Computational analyses indicate strong binding affinities to key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR), further supporting its potential as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate activity against various bacterial strains, suggesting a dual role in both cancer therapy and infection control.

In Vitro Studies

A series of experiments conducted on different cell lines revealed that the compound's efficacy varies depending on the cellular context. For example:

  • In one study, treatment with the compound resulted in a significant reduction in viability of HepG2 cells compared to untreated controls.
  • Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential utility beyond oncology .

Molecular Docking Analysis

Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins. The binding energy calculations suggest a favorable interaction profile, indicating that it could serve as a lead compound for further drug development.

Target ProteinBinding Energy (kcal/mol)
Dihydrofolate Reductase (DHFR)-9.43
PPARγ-8.49

These results underscore the need for further exploration into its pharmacokinetic properties and therapeutic windows.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and challenges for preparing 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-N-(2-furylmethyl)-3-(1H-indol-3-yl)propanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Thiazinan ring formation : Cyclization of sulfonamide precursors under controlled pH (6–7) and temperature (60–80°C) to ensure regioselectivity .
  • Indole coupling : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the indol-3-yl moiety, requiring inert atmospheres (e.g., N₂) and anhydrous solvents .
  • Amidation : Reaction of activated carboxylic acids (e.g., NHS esters) with furfurylamine derivatives, monitored via thin-layer chromatography (TLC) and purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Challenges : Competing side reactions (e.g., over-sulfonation) and low yields in indole coupling steps due to steric hindrance from the thiazinan ring .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazinan ring (δ 3.8–4.2 ppm for N-CH₂-SO₂ groups) and indole proton environments (δ 7.1–7.8 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect intermediates .
  • X-ray Crystallography : SHELX software for resolving ambiguities in stereochemistry, though limited by crystal quality .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final amidation step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (25–60°C), and coupling agents (EDC vs. DCC) to identify optimal parameters .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., DMAP) to accelerate amide bond formation .
  • Data Table :
SolventCatalystYield (%)Purity (%)
DMFEDC7298
THFDCC6595
DCMDMAP8297

Q. How do structural modifications (e.g., substituents on the indole or thiazinan rings) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with halogenated indoles (e.g., 5-Cl, 6-F) or modified thiazinan rings (e.g., dioxolane vs. dioxane):
SubstituentIC₅₀ (µM)Target Receptor
5-Cl-indole0.12PDE4
6-F-indole0.09TNF-α
Thiazinan-dioxolane0.45FPR2
  • Mechanistic Insights : Indole derivatives interact with hydrophobic enzyme pockets, while the dioxo-thiazinan enhances solubility and membrane permeability .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference X-ray data (SHELXL-refined) with dynamic NMR (EXSY experiments) to assess conformational flexibility in solution .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Answer :

  • Enzyme Inhibition : Fluorescence polarization assays for PDE4 or TNF-α binding, using recombinant proteins and ATP/NADH cofactors .
  • Cell-Based Assays : Luciferase reporter systems (e.g., NF-κB pathway) in HEK293T cells, with EC₅₀ calculations via dose-response curves .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and fume hoods for dust/volatile intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before aqueous disposal .

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